molecular formula C23H24N6 B6567098 N6-cyclopentyl-N4-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 946321-22-8

N6-cyclopentyl-N4-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No. B6567098
CAS RN: 946321-22-8
M. Wt: 384.5 g/mol
InChI Key: MCSZIBSUJWYMON-UHFFFAOYSA-N
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Description

Pyrazolo[3,4-d]pyrimidines are a class of compounds that have shown therapeutic interest . They are composed of two fused rings: a pyrazole ring and a pyrimidine ring . The specific compound you mentioned seems to have additional phenyl and cyclopentyl groups attached, which could potentially affect its properties and biological activity.


Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidines consists of a pyrazole ring fused with a pyrimidine ring . The additional groups in your specific compound (phenyl, cyclopentyl, and methylphenyl) would be attached to this core structure at specific positions.


Chemical Reactions Analysis

The chemical reactions involving pyrazolo[3,4-d]pyrimidines would largely depend on the substituents present on the molecule . These reactions could involve the addition or removal of these substituents, or reactions with the core pyrazolo[3,4-d]pyrimidine structure .

Scientific Research Applications

Cancer Treatment

Pyrimidine and its fused derivatives, including pyrazolo[3,4-d]pyrimidine, have received much interest due to their diverse biological potential . These compounds exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases that are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Protein Kinase Inhibition

Protein kinases (PKs) are enzymes that stimulate phosphate transfer from ATP to amino acids tyrosine, serine and/or threonine residues in protein substrates . PKs are important enzymes responsible for cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism . Pyrazolo[3,4-d]pyrimidine derivatives have shown promising results as protein kinase inhibitors .

CDK2 Inhibition

CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner . A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold has been designed and synthesized as novel CDK2 targeting compounds .

Cytotoxic Effects

A novel series of pyrazolo[3,4-d]pyrimidine compounds has been synthesized and evaluated for their cytotoxic effects . Among these compounds, some demonstrated significant anticancer activity against breast cancer cell lines MDA-MB-468 and T-47D .

Anticancer Activity

Most of the pyrazolo[3,4-d]pyrimidine compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib .

Cell Cycle Alteration

Some pyrazolo[3,4-d]pyrimidine compounds exerted a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells .

Future Directions

Given the therapeutic potential of pyrazolo[3,4-d]pyrimidines, future research could involve the synthesis and testing of new compounds with this core structure . This could include your specific compound, “N6-cyclopentyl-N4-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine”.

properties

IUPAC Name

6-N-cyclopentyl-4-N-(3-methylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6/c1-16-8-7-11-18(14-16)25-21-20-15-24-29(19-12-3-2-4-13-19)22(20)28-23(27-21)26-17-9-5-6-10-17/h2-4,7-8,11-15,17H,5-6,9-10H2,1H3,(H2,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCSZIBSUJWYMON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=C3C=NN(C3=NC(=N2)NC4CCCC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N6-cyclopentyl-N4-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

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